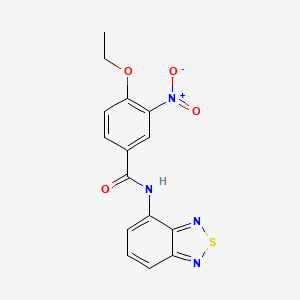

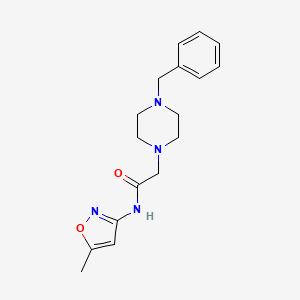

![molecular formula C17H17NO4 B5514188 methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)

methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate is part of a class of compounds that are studied for their potential applications in various fields of chemistry and materials science. It is characterized by its unique structural features, which include a benzoate ester linked to an acetylamino group with a 2-methylphenoxy substitution.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from acetoacetic esters to produce intermediates that are further functionalized to achieve the desired compound. For example, Selič et al. (1997) describe the preparation of similar compounds through a process that includes the preparation of methyl and phenylmethyl esters used as reagents for the preparation of various heterocyclic systems, indicating a complex synthesis pathway that could be adapted for the target compound (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed through crystallography and spectroscopic methods. For instance, studies on monofluorinated molecules, including methyl 4-(fluorocarbonyl)benzoate, provide insights into the planarity and hydrogen bonding patterns within the molecule, which are essential for understanding the structural characteristics of the target compound (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Compounds with similar structures to this compound participate in a variety of chemical reactions, leading to the formation of heterocyclic systems and other complex molecules. These reactions are crucial for the functionalization and modification of the compound, offering pathways to new materials and pharmaceuticals (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Applications De Recherche Scientifique

Synthesis and Heterocyclic System Formation

Methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate and its derivatives are utilized in the synthesis of various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart have been prepared and employed as reagents for generating N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other complex heterocyclic compounds. These reactions are crucial for advancing synthetic organic chemistry and developing new materials and pharmaceuticals (Lovro Selič et al., 1997).

Hyperbranched Aromatic Polyamide Synthesis

In the field of polymer science, derivatives of this compound play a significant role in synthesizing hyperbranched aromatic polyamides. These polymers are known for their solubility in various organic solvents and potential applications in high-performance materials due to their unique structural properties (Gang Yang et al., 1999).

Tubulin Polymerization Inhibition

In medicinal chemistry, specific derivatives like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as potent tubulin polymerization inhibitors. This activity is associated with promising antiproliferative effects toward human cancer cells, making these compounds of interest for cancer therapy research (Hidemitsu Minegishi et al., 2015).

Schiff Base Organotin(IV) Complexes

The amino acetate functionalized Schiff base organotin(IV) complexes, derived from compounds like this compound, have been synthesized and evaluated for their anticancer properties. These complexes exhibit significant cytotoxicity against various human tumor cell lines, highlighting their potential as novel anticancer drugs (T. S. Basu Baul et al., 2009).

Metabolic Transformation Studies

The metabolic transformation of phenolic compounds by methanogenic consortia, including the carboxylation and dehydroxylation of phenol to benzoate, has been studied using derivatives of this compound. Understanding these microbial processes is crucial for bioremediation and environmental microbiology research (J. Bisaillon et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[[2-(2-methylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-6-3-4-9-15(12)22-11-16(19)18-14-8-5-7-13(10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSZIDCFQNYDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

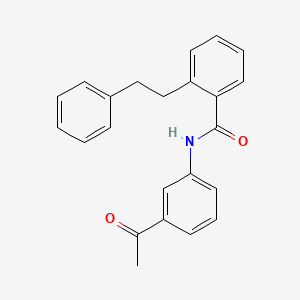

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

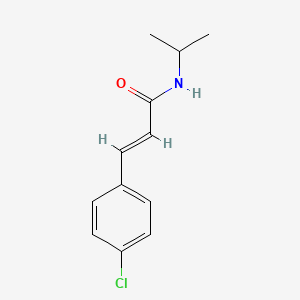

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)

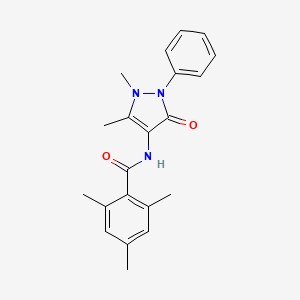

![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)